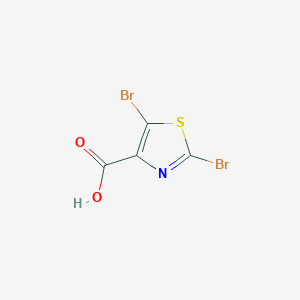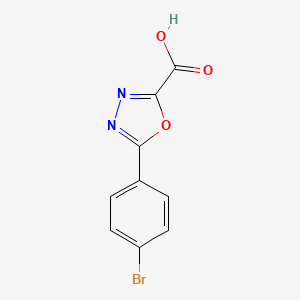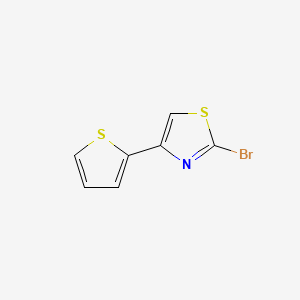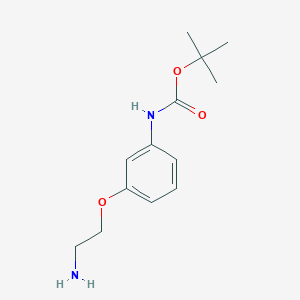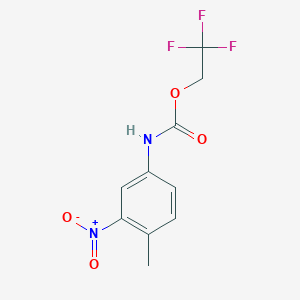
2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate is a chemical compound with the molecular formula C10H9F3N2O4 and a molecular weight of 278.18 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(4-methyl-3-nitrophenyl)isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors equipped with advanced monitoring and control systems. The raw materials are carefully measured and mixed, and the reaction is conducted under optimized conditions to maximize efficiency and minimize waste. The resulting product is then purified through various techniques, such as crystallization or chromatography, to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually conducted in anhydrous solvents.
Substitution: : Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols. The reaction conditions vary depending on the specific nucleophile and the desired product.
Major Products Formed
Oxidation: : The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can produce amines or other reduced derivatives.
Substitution: : Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is used as a tool to study various biological processes. Its ability to interact with specific molecular targets makes it useful in probing biological pathways and understanding cellular functions.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its chemical properties may make it suitable for use in drug development, particularly in the treatment of diseases related to inflammation or oxidative stress.
Industry
In industry, the compound is used in the production of various materials and chemicals. Its unique properties make it valuable in the development of new products and technologies.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's ability to penetrate cell membranes, while the nitro-substituted phenyl ring interacts with target proteins or enzymes. This dual functionality allows the compound to modulate biological processes and exert its therapeutic effects.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate is unique compared to other similar compounds due to its trifluoroethyl group and nitro-substituted phenyl ring. Some similar compounds include:
2,2,2-Trifluoroethyl N-(3-nitrophenyl)carbamate: : Lacks the methyl group on the phenyl ring.
2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate: : Lacks the nitro group on the phenyl ring.
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrobenzyl)carbamate: : Has a benzyl group instead of a phenyl ring.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c1-6-2-3-7(4-8(6)15(17)18)14-9(16)19-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLCTEVJRXVGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


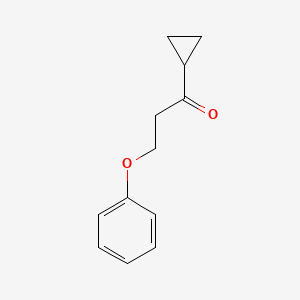
![2-[4-(2-Aminoethoxy)phenoxy]ethylamine](/img/structure/B1519186.png)
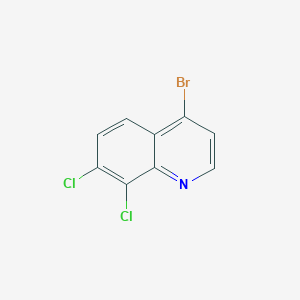

![3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1519189.png)
![N-[(2-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1519192.png)

![1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1519196.png)
